molecular formula C24H27NO2 B12855741 1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- CAS No. 200616-22-4

1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-

Cat. No.: B12855741
CAS No.: 200616-22-4
M. Wt: 361.5 g/mol
InChI Key: DDKWOBSGZHQFQP-BJKOFHAPSA-N
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Description

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters, which contribute to its unique chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol typically involves the reaction of dibenzylamine with a suitable epoxide, followed by a series of stereoselective reductions and functional group transformations. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry is achieved during the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol apart from similar compounds is its unique combination of stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

200616-22-4

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol

InChI

InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24+/m0/s1

InChI Key

DDKWOBSGZHQFQP-BJKOFHAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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